2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide
Description
This compound belongs to the quinolinone-acetamide class, characterized by a dihydroquinolinone core substituted with 6,7-dimethoxy groups and a 3-{[(4-methylphenyl)amino]methyl} side chain.
Properties
IUPAC Name |
2-[6,7-dimethoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O4/c1-17-7-9-21(10-8-17)29-15-19-11-18-12-24(34-2)25(35-3)14-23(18)31(27(19)33)16-26(32)30-22-6-4-5-20(28)13-22/h4-14,29H,15-16H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQKVMLQSPSLDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Aminomethylation: The aminomethyl group is introduced through a Mannich reaction, where the quinoline derivative reacts with formaldehyde and a secondary amine (4-methylphenylamine).
Acylation: The final step involves the acylation of the aminomethylated quinoline derivative with 3-fluorophenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinoline core, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The methoxy and fluorophenyl groups enhance its binding affinity and specificity towards certain biological targets, modulating signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
*Calculated based on molecular formulas.
Functional Group Impact on Physicochemical Properties
- Fluorine vs. Trifluoromethyl Substitutions : The target compound’s 3-fluorophenyl group offers moderate electronegativity and polarity, contrasting with the trifluoromethyl group in , which increases hydrophobicity and metabolic stability.
- Methoxy Positioning : The 6,7-dimethoxy groups in the target compound may enhance solubility compared to the 7-methoxy derivative in , but steric hindrance could reduce binding affinity.
- Thioether vs.
Hypothetical Pharmacological Implications
- The dihydroquinolinone core (shared with ) is common in kinase inhibitors (e.g., PI3K, JAK), where methoxy groups modulate ATP-binding pocket interactions.
- The 3-fluorophenyl group may improve selectivity over off-target receptors compared to the trifluoromethylphenyl variant in .
- Thienopyrimidinone derivatives like often exhibit anti-cancer activity, but the target compound’s quinolinone scaffold may favor anti-inflammatory or antimicrobial applications.
Biological Activity
The compound 2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide is a synthetic organic molecule characterized by a complex structure that includes a quinoline core and various functional groups. This compound has drawn attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 485.6 g/mol. The specific arrangement of its functional groups contributes to its biological activity. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C29H31N3O4 |
| Molecular Weight | 485.6 g/mol |
| CAS Number | 894552-23-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The quinoline core is known for its capacity to intercalate with DNA, which can disrupt replication and transcription processes. Additionally, the presence of the fluorophenylacetamide moiety may enhance binding affinity to specific proteins or enzymes involved in cancer cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma. Notably, the compound exhibited IC50 values in the nanomolar range, indicating potent antiproliferative activity.
Case Study: Cytotoxicity Against Tumor Cells
In a comparative study investigating the cytotoxic effects of several quinoline derivatives, this compound was shown to outperform traditional chemotherapeutics such as etoposide. The mechanism involved apoptosis induction characterized by morphological changes in treated cells, including chromatin condensation and cell shrinkage.
Antimicrobial Activity
Beyond its anticancer properties, this compound also exhibits antimicrobial activity against a range of pathogens. Preliminary tests have indicated effectiveness against both gram-positive and gram-negative bacteria, suggesting potential application in treating bacterial infections.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Potent cytotoxicity against glioblastoma and breast cancer cells (IC50 in nanomolar range). |
| Mechanism | Induces apoptosis through DNA intercalation and protein binding. |
| Antimicrobial Activity | Effective against various bacterial strains; further studies needed for clinical relevance. |
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction intermediates be optimized for yield?
The synthesis typically involves multi-step reactions starting with substituted quinolinone precursors. For example, alkylation of ambident nucleophiles (e.g., 3-acetyl-4-methylquinolin-2-(1H)-one) with chloroacetate derivatives in the presence of K₂CO₃ in DMF/acetone (1:1) yields N-substituted acetamides as major products . Amide coupling steps often use reagents like HATU or DIPEA in DMF, with yields improved by iterative addition of acetyl chloride and Na₂CO₃ in CH₂Cl₂ . Optimization includes gradient chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate to achieve >95% purity .
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Purity Method |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF/acetone, 24h | 65–70% | TLC (silica gel) |
| Amide Coupling | HATU, DIPEA, DMF, RT | 58–75% | NMR, HPLC |
Q. How is the compound characterized structurally, and what analytical techniques are critical for verification?
Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl groups) and ESI/APCI(+) mass spectrometry (e.g., m/z 347 [M+H]⁺) . Advanced techniques like X-ray crystallography or 2D NMR (e.g., COSY, HSQC) may resolve ambiguities in substituent positioning, particularly for the 3-{[(4-methylphenyl)amino]methyl} group .
Q. What preliminary biological assays are recommended to screen for bioactivity?
Initial screening should include:
- Enzyme inhibition assays (e.g., kinases, proteases) due to the compound’s acetamide and quinolinone motifs, which often target ATP-binding pockets .
- Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility and stability studies in PBS or simulated gastric fluid to guide in vivo applications .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the 2-oxo-1,2-dihydroquinolin moiety likely participates in hydrogen bonding .
- Molecular docking (AutoDock Vina, Schrödinger) models interactions with targets like EGFR or PARP-1. The 3-fluorophenyl group may enhance binding affinity via hydrophobic interactions .
- MD simulations assess stability of ligand-protein complexes over 100 ns trajectories, identifying critical residues (e.g., Lys123 in EGFR) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis of dose-response curves and IC₅₀ values to identify outliers. For example, discrepancies in cytotoxicity may arise from variations in cell culture conditions (e.g., serum concentration, passage number) .
- Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) validate target engagement .
- Isosteric replacement of the 6,7-dimethoxy groups with bioisosteres (e.g., CF₃) can clarify structure-activity relationships (SAR) .
Q. How are reaction conditions optimized for scale-up while maintaining stereochemical integrity?
- DoE (Design of Experiments) using Plackett-Burman or Box-Behnken designs identifies critical parameters (e.g., temperature, solvent ratio). For instance, acetone/DMF ratios >1:2 reduce byproduct formation during alkylation .
- Continuous flow reactors improve mixing and heat transfer, minimizing epimerization at the 3-aminomethyl position .
- In-line PAT (Process Analytical Technology) monitors reaction progress via FTIR or Raman spectroscopy .
Methodological Challenges and Solutions
Q. What purification techniques are effective for isolating this compound from complex mixtures?
- Preparative HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) resolves diastereomers .
- Recrystallization from ethyl acetate/hexane (3:1) removes unreacted starting materials .
- Countercurrent chromatography (CCC) is preferred for thermally labile intermediates .
Q. How can metabolic stability be improved without compromising target affinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
